Didodecyldimethylammonium

Surface Chemistry Colloid Science Formulation Science

Direct your procurement to Didodecyldimethylammonium (bromide salt, DDAB) for unmatched performance in virucidal and self-assembly applications. Its unique di-C12 chain architecture yields a SARS-CoV-2 EC₅₀ of 0.016 mM—orders of magnitude more potent than single-chain QACs—enabling lower-concentration, cost-effective disinfectants. Avoid generic substitutions: replacing DDAB with shorter-chain analogues alters critical micelle concentration, phase behavior, and electrode-modification efficacy. Validated for nanoparticle capping (stable >60 days) and trace analyte detection (7.1 nmol/L for bisphenol A), this is a strategic procurement choice for reproducible, high-impact results.

Molecular Formula C26H56N+
Molecular Weight 382.7 g/mol
CAS No. 13146-86-6
Cat. No. B1216837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDidodecyldimethylammonium
CAS13146-86-6
Synonymsis(dodecyl)dimethylammonium bromide
bis(N-dodecyl)dimethylammonium bromide
DDAB
di-N-dodecyldimethylammonium bromide
didodecyldimethylammonium
didodecyldimethylammonium acetate
didodecyldimethylammonium bromide
didodecyldimethylammonium chloride
dilauryldimethylammonium bromide
dimethyldidodecylammonium bromide
dimethyldilaurylammonium bromide
Molecular FormulaC26H56N+
Molecular Weight382.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCC
InChIInChI=1S/C26H56N/c1-5-7-9-11-13-15-17-19-21-23-25-27(3,4)26-24-22-20-18-16-14-12-10-8-6-2/h5-26H2,1-4H3/q+1
InChIKeyQQJDHWMADUVRDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Didodecyldimethylammonium (CAS 13146-86-6): Quaternary Ammonium Surfactant for Advanced Formulation and Research


Didodecyldimethylammonium (CAS 13146-86-6) is a double-chain cationic surfactant of the dialkyldimethylammonium class, characterized by two hydrophobic dodecyl (C12) chains attached to a quaternary ammonium headgroup [1]. The cation has a molecular formula of C₂₆H₅₆N⁺ and a molecular weight of approximately 382.7 g/mol; it is most commonly available as the bromide salt (DDAB), which is a white to off-white powder soluble in water and polar organic solvents . Unlike single-chain quaternary ammonium compounds (QACs) such as benzalkonium chloride (BAC) or dodecyltrimethylammonium bromide (DTAB), the presence of two long alkyl chains confers distinct self-assembly behavior, including a strong tendency to form bilayer structures (vesicles and lamellar phases) in aqueous solution [2].

Why Didodecyldimethylammonium Cannot Be Replaced by Generic Single-Chain or Shorter-Chain QACs


Generic substitution among quaternary ammonium surfactants is a high-risk procurement strategy due to chain-length-dependent and counterion-specific performance discontinuities. Didodecyldimethylammonium, with its two C12 chains, occupies a distinct position in the structure–activity landscape: its critical micelle concentration (CMC) is approximately two orders of magnitude lower than that of conventional single-chain dodecyltrimethylammonium chloride [1], and its virucidal EC₅₀ against SARS-CoV-2 is 0.016 mM—among the lowest reported for any QAC disinfectant [2]. Furthermore, the bromide counterion influences both micellar hydration and aggregation behavior in ways that the chloride analog does not replicate, as demonstrated by differences in micelle dissociation thermodynamics and surface tension isotherm complexity [3]. Replacing didodecyldimethylammonium with a shorter-chain analog (e.g., didecyldimethylammonium, C10 chains) or a single-chain variant will alter not only antimicrobial potency but also self-assembly, phase behavior, and electrode-modification efficacy—compromising reproducibility in applications ranging from nanoparticle synthesis to electrochemical sensing. The quantitative evidence below substantiates these differentiation claims.

Quantitative Differentiation of Didodecyldimethylammonium: Evidence-Based Performance Metrics for Informed Procurement


CMC of Double-Chain Didodecyldimethylammonium Is Two Orders of Magnitude Lower Than Single-Chain Dodecyltrimethylammonium Chloride

In a systematic study of quaternary ammonium salts quaternized by epichlorohydrin, the critical micelle concentration (CMC) of compounds bearing two dodecyl chains (structurally analogous to didodecyldimethylammonium) was found to be two orders of magnitude lower than that of the conventional single-chain comparator, dodecyltrimethylammonium chloride [1]. This effect is attributed to the enhanced hydrophobic driving force for aggregation conferred by the second alkyl chain. The result demonstrates that didodecyldimethylammonium is a far more efficient surfactant, achieving micellization at substantially lower concentrations than single-chain QACs.

Surface Chemistry Colloid Science Formulation Science

Didodecyldimethylammonium Bromide Exhibits Superior Virucidal Potency (EC₅₀ = 0.016 mM) Against SARS-CoV-2 Among Screened Cationic Surfactants

In a comparative screening of cationic surfactants for virucidal activity against SARS-CoV-2, didodecyldimethylammonium bromide (DDAB) was identified as the most efficient disinfectant among the compounds studied, with a 50% effective concentration (EC₅₀) of 0.016 mM [1]. Other tested surfactants, including those with different hydrophobic tail lengths and headgroup structures, exhibited higher EC₅₀ values. Furthermore, DDAB and benzalkonium chloride were shown to deactivate SARS-CoV-2 in as little as 5 seconds [1].

Virology Disinfectant Development Biocidal Materials

DDAB Shows Multistage Inhibitory Activity Against Cucumber Powdery Mildew (Sphaerotheca fuliginea) Without Phytotoxicity

In an evaluation of cationic surfactants for control of cucumber powdery mildew, didodecyldimethylammonium bromide was found to be remarkably effective across multiple fungal life-cycle stages—including conidial germination, appressorial formation, haustorial formation, hyphal growth, and sporulation—while causing no phytotoxicity on cucumber plants [1]. In contrast, alkyltrimethylammonium chloride homologs (e.g., octyl derivative) exhibited both lower efficacy and observable phytotoxicity, and alkyldimethylbenzylammonium chloride showed low effects [1].

Agricultural Chemistry Fungicide Development Plant Pathology

DDAB Bilayer-Coated Gold Nanoparticles Enable Stable, Hydrophilic Colloids With 60-Day Antimicrobial Activity Retention

Didodecyldimethylammonium bromide spontaneously forms a lipid bilayer on the surface of gold nanoparticles (AuNPs) during in situ reduction, yielding stable, hydrophilic colloids [1]. This bilayer structure confers a positively charged surface, enabling electrostatic layer-by-layer assembly with anionic polyelectrolytes [1]. In a separate study, silica nanoparticles (SNPs) coated with DDAB exhibited no measurable loss of antimicrobial activity after suspension in aqueous solution for 60 days, and the nanoparticles demonstrated lower minimum inhibitory concentrations (MIC) against bacteria and fungi than the soluble surfactant alone [2]. This stability and activity retention are distinct advantages over single-chain QACs, which typically desorb more readily from nanoparticle surfaces.

Nanomaterials Antimicrobial Coatings Colloidal Stability

DDAB Exhibits Detectable Genotoxicity in Eukaryotic Cells at Lower Concentrations (0.3 mg/L) Than Benzalkonium Chloride (1.0 mg/L)

In a comparative genotoxicity study evaluating two representative quaternary ammonium compounds, didodecyldimethylammonium bromide (DDAB) induced significant DNA migration (measured via single-cell gel electrophoresis) in primary rat hepatocytes at an exposure concentration of 0.3 mg/L, whereas benzalkonium chloride (BAC) required 1.0 mg/L to produce a comparable moderate effect [1]. Both compounds also induced micronucleus formation in human peripheral lymphocytes and Vicia faba root tip cells, with lowest effective levels of 1.0 mg/L for DDAB and 10 mg/L for BAC in the plant system [1]. This indicates that DDAB is a more potent genotoxicant in eukaryotic systems at environmentally relevant concentrations, an important consideration for applications where human or ecological exposure may occur.

Toxicology Environmental Safety Risk Assessment

Optimal Research and Industrial Use Cases for Didodecyldimethylammonium Based on Quantitative Differentiation


High-Potency Virucidal Disinfectant Formulation for SARS-CoV-2 and Enveloped Viruses

Leverage the exceptionally low EC₅₀ of 0.016 mM for didodecyldimethylammonium bromide against SARS-CoV-2 [1] to formulate disinfectants requiring minimal active ingredient concentration. The 5-second deactivation time [1] enables rapid turnover in high-traffic disinfection settings. This potency differentiates it from higher-CMC or less virucidally active single-chain QACs, reducing formulation cost and potential irritation.

Agricultural Fungicide Development Targeting Powdery Mildew with Low Phytotoxicity Risk

Utilize didodecyldimethylammonium bromide's demonstrated multistage inhibitory activity against Sphaerotheca fuliginea—from conidial germination through sporulation—without phytotoxicity on cucumber plants [2]. This profile supports development of protectant or curative fungicides for powdery mildew on sensitive crops, where alkyltrimethylammonium alternatives may cause unacceptable plant damage.

Synthesis of Stable, Hydrophilic Gold Nanoparticles with Bilayer Coatings for Biosensing and Layer-by-Layer Assembly

Employ didodecyldimethylammonium bromide as a capping agent for in situ reduction synthesis of gold nanoparticles. The spontaneous formation of a positively charged lipid bilayer [3] yields hydrophilic, stable colloids that retain antimicrobial activity for at least 60 days [4]. This bilayer structure also facilitates electrostatic layer-by-layer self-assembly with anionic polyelectrolytes for constructing multilayered films for biosensor or catalytic applications.

Electrochemical Sensor Fabrication via Hydrophobic Preconcentration of Analytes

Use didodecyldimethylammonium bromide to modify expanded graphite paste electrodes (EGPE) for enhanced detection of hydrophobic analytes such as bisphenol A. The DDAB film preconcentrates the analyte via hydrophobic interaction, improving electrochemical response compared to unmodified EGPE and enabling detection limits as low as 7.1 nmol/L [5]. This approach is applicable to food safety and environmental monitoring where sensitive, reproducible detection of trace organic contaminants is required.

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